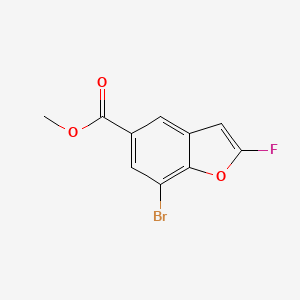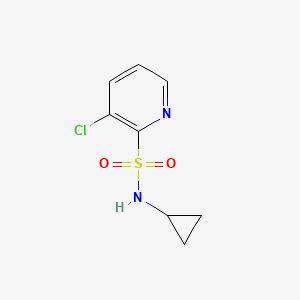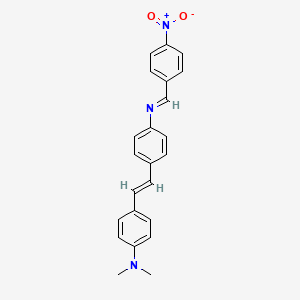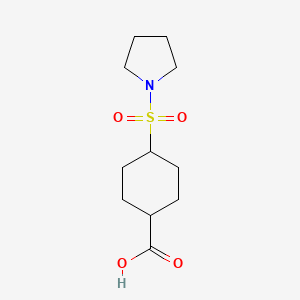
2-Butylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, 2-butyl-, also known as 2-butylbenzenethiol, is an organosulfur compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 2-butyl-, typically involves the alkylation of benzenethiol with a butyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The general reaction scheme is as follows:
C6H5SH+C4H9X→C6H4(C4H9)SH+HX
where (X) represents a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of benzenethiol, 2-butyl-, may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-butyl-, undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Substitution: Various substituted benzenethiols depending on the electrophile used.
Reduction: The corresponding butylbenzene (C10H14).
Scientific Research Applications
Benzenethiol, 2-butyl-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzenethiol, 2-butyl-, involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and protein function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: The parent compound with a simpler structure.
4-tert-Butylbenzenethiol: Another derivative with a tert-butyl group at the para position.
Phenylthiol: A common name for benzenethiol.
Uniqueness
Benzenethiol, 2-butyl-, is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to other benzenethiol derivatives
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-butylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
AXWKRUFUAGYTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)









![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
